LG 101506

Catalog No.
S004698
CAS No.
M.F
C25H34F2O3
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LG 101506

Product Name

LG 101506

IUPAC Name

(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid

Molecular Formula

C25H34F2O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11-

InChI Key

BHIBZAZKKARFIM-XRYBSMBUSA-N

SMILES

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F

Synonyms

Alternative Name: LG 1506

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F

Selective RXR modulator (Ki values are 3, 9 and 11 for RXRα, RXRβ and RXRγ respectively). Displays poor binding affinity for RAR isoforms (Ki values are 2746, 3516 and >10,000 nM for RARα, RARβ and RARγ respectively). Binding to RXR results in selective activation of RXR:PPARγ, RXR:PPARα and RXR:PPARδ heterodimers.

Application in Oncology

Specific Scientific Field: The specific scientific field for this application is Oncology, specifically the prevention and treatment of lung cancer .

Comprehensive and Detailed Summary of the Application: LG 101506 has been shown to have significant anticarcinogenic action, useful for the prevention of lung cancer in A/J mice . It has been synthesized to overcome some of the undesirable side effects of rexinoids .

Detailed Description of the Methods of Application or Experimental Procedures: The compound LG 101506, along with LG100268, was administered chronically to A/J mice that had been initiated with the mutagenic carcinogen, vinyl carbamate . The compounds were also tested in cell culture studies, where they exhibited potent anti-inflammatory properties at nanoMolar concentrations .

Thorough Summary of the Results or Outcomes Obtained: Both LG 101506 and LG100268 markedly reduced tumor number, tumor size, and total tumor burden in the treated mice . They also diminished the percentage of high-grade, highly malignant adenocarcinomas found at autopsy . In cell culture studies, these compounds suppressed the ability of lipopolysaccharide to stimulate the synthesis and secretion of nitric oxide and inflammatory cytokines and chemokines, such as IL6, IL1β, CXCL2, and CSF3, in macrophage-like RAW264.7 cells .

Application in Endocrinology and Metabolic Disease

Specific Scientific Field: The specific scientific field for this application is Endocrinology and Metabolic Disease .

Detailed Description of the Methods of Application or Experimental Procedures: As a ppar modulator and rxr binder, lg 101506 likely interacts with these receptors to exert its effects .

Thorough Summary of the Results or Outcomes Obtained: The modulation of ppar and rxr receptors has been associated with beneficial effects in metabolic diseases .

Application in Lipid Metabolism

Specific Scientific Field: The specific scientific field for this application is Lipid Metabolism .

Comprehensive and Detailed Summary of the Application: LG 101506 has been found to elevate high-density lipoprotein cholesterol in humanized apolipoprotein A-1-transgenic mice .

Detailed Description of the Methods of Application or Experimental Procedures: In this study, LG 101506 was administered to humanized apolipoprotein A-1-transgenic mice, and its effects on lipid levels were observed .

Thorough Summary of the Results or Outcomes Obtained: Administration of LG 101506 resulted in elevated levels of high-density lipoprotein cholesterol in the treated mice .

LG 101506, also known as LG1506, is a selective modulator of the retinoid X receptor (RXR) that was originally developed to address some of the adverse effects associated with traditional rexinoids. This compound exhibits a high affinity for RXR isoforms and selectively activates peroxisome proliferator-activated receptor gamma (PPARγ) without activating retinoic acid receptors or liver X receptors. Its chemical structure includes a difluoroethoxy group and tert-butyl substituents, which contribute to its unique properties and activity profile .

  • No information available due to the lack of research on this specific compound.
  • Safety information is not available. However, some general precautions can be considered for similar organic compounds:
    • Wear appropriate personal protective equipment (PPE) when handling.
    • Work in a well-ventilated area.
    • Handle with care to avoid inhalation, ingestion, or skin contact.
Designed to create its specific molecular structure. For instance, fluorinated trienoic acid analogues of LG 101506 have been synthesized and tested for their ability to bind RXRα and activate the receptor effectively. The synthesis typically includes reactions such as alkylation and esterification, followed by purification processes like chromatography .

LG 101506 has demonstrated notable biological activities, particularly in oncology and metabolic syndrome contexts. It has been shown to reduce tumor size and number in preclinical models of lung cancer when administered chronically alongside mutagenic agents. Additionally, it exhibits potent anti-inflammatory properties at nanomolar concentrations by inhibiting the secretion of nitric oxide and inflammatory cytokines in macrophage-like cells . In terms of metabolic effects, LG 101506 has been associated with glucose-lowering and insulin-sensitizing activities, making it a candidate for treating type 2 diabetes .

The synthesis of LG 101506 typically involves:

  • Starting Materials: Utilization of specific precursors that contain functional groups conducive to further modifications.
  • Reactions: Key reactions include:
    • Alkylation: To introduce tert-butyl groups.
    • Fluorination: To incorporate difluoroethoxy moieties.
    • Chromatographic Purification: To isolate the final product with high purity.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of LG 101506 .

LG 101506 has potential applications in several areas:

  • Oncology: As a chemopreventive agent for lung cancer, given its ability to inhibit tumor growth and inflammation .
  • Metabolic Disorders: It may be useful in managing conditions like type 2 diabetes due to its insulin-sensitizing effects .
  • Research: As a tool compound for studying RXR signaling pathways and their implications in various diseases.

Interaction studies have highlighted LG 101506's unique binding profile compared to other rexinoids. It selectively activates RXR without significant effects on triglyceride levels at higher doses, unlike some similar compounds that induce hypertriglyceridemia. This selective activation suggests that LG 101506 may offer therapeutic benefits with reduced side effects . Furthermore, studies indicate that it can synergize with other agents like histone deacetylase inhibitors, enhancing their therapeutic efficacy against cancer .

Several compounds share structural or functional similarities with LG 101506. Here are some notable examples:

Compound NameBinding Affinity for RXRNotable EffectsUnique Features
LGD1069HighUsed for cutaneous T-cell lymphoma; lowers glucose levelsFirst potent RXR ligand
LG100268HighEffective against breast and lung cancer; induces hypertriglyceridemiaKnown for adverse metabolic effects
AGN194204ModeratePotential anti-obesity effectsLess selective than LG 101506

LG 101506 stands out due to its selective activation of RXR while minimizing undesirable metabolic side effects commonly associated with other rexinoids . Its unique profile makes it a promising candidate for further research in both oncology and metabolic disease management.

Molecular Composition and Structural Features

LG 101506 is a synthetic retinoid X receptor modulator characterized by a complex molecular architecture featuring multiple distinct structural domains [1] [3] [9]. The compound possesses a trienoic acid backbone with three conjugated double bonds in the (2E,4E,6Z) configuration, representing a carefully designed geometric arrangement that is critical for biological activity [1] [3] [16]. The molecular structure incorporates a substituted phenyl ring system bearing two bulky tert-butyl groups at the 3 and 5 positions, which provide steric bulk and influence receptor binding specificity [1] [3] [9].

A defining structural feature of LG 101506 is the presence of a 2,2-difluoroethoxy substituent attached to the phenyl ring at the 2-position [1] [3] [9]. This difluoroethoxy group represents a strategic modification that enhances the compound's selectivity profile and metabolic stability compared to earlier analogue compounds [3] [18] [22]. The trienoic acid chain extends from the phenyl ring through a methylene bridge, creating an extended conjugated system that spans the entire molecule [1] [9] [16].

The complete International Union of Pure and Applied Chemistry name for this compound is (2E,4E,6Z)-7-[3,5-di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid, which precisely defines all stereochemical centers and geometric relationships [1] [3] [5]. The structural integrity is maintained through careful synthetic design that preserves the essential trienoic acid functionality while incorporating modifications that enhance receptor selectivity [18] [21] [24].

Physicochemical Characteristics

Molecular Weight and Formula (C25H34F2O3)

LG 101506 possesses the molecular formula C25H34F2O3 with a molecular weight of 420.53 grams per mole [1] [2] [3]. This molecular composition reflects the presence of twenty-five carbon atoms, thirty-four hydrogen atoms, two fluorine atoms, and three oxygen atoms distributed throughout the molecule's framework [1] [3] [9]. The molecular weight places LG 101506 within the optimal range for nuclear receptor ligands, providing sufficient molecular complexity for specific receptor interactions while maintaining favorable pharmacokinetic properties [3] [5] [18].

The elemental composition demonstrates the incorporation of fluorine atoms specifically as part of the difluoroethoxy substituent, which contributes approximately 9.0% of the total molecular weight [1] [3] [16]. The oxygen atoms are distributed among the carboxylic acid functionality and the ether linkage within the difluoroethoxy group [1] [9] [16]. Carbon and hydrogen atoms form the primary structural backbone, including the aromatic ring system, aliphatic tert-butyl groups, and the polyunsaturated trienoic acid chain [1] [3] [9].

PropertyValueSource
Molecular FormulaC₂₅H₃₄F₂O₃ [1] [2] [3]
Molecular Weight420.53 g/mol [1] [2] [3]
Carbon Content71.4% (theoretical) [16]
Hydrogen Content8.15% (theoretical) [16]
Fluorine Content9.0% [1] [3]
Oxygen Content11.4% [1] [3]

Solubility Parameters

The solubility characteristics of LG 101506 reflect its lipophilic nature and the influence of both polar and nonpolar structural elements [1] [2] [7]. In dimethyl sulfoxide, the compound demonstrates limited solubility with a maximum concentration of less than 42.05 milligrams per milliliter, equivalent to approximately 100 millimolar [2] [7] [16]. This solubility profile in dimethyl sulfoxide indicates moderate polar interactions facilitated by the carboxylic acid and ether functionalities [2] [16] [17].

Solubility in ethanol is further restricted, with maximum concentrations reaching less than 21.03 milligrams per milliliter, corresponding to approximately 50 millimolar [2] [7]. The reduced solubility in ethanol compared to dimethyl sulfoxide suggests that hydrogen bonding interactions are less favorable than the dipolar interactions possible with dimethyl sulfoxide [2] [7] [17]. The compound's limited aqueous solubility is consistent with its lipophilic character, necessitating organic solvents for stock solution preparation [2] [7] [16].

The solubility parameters indicate that LG 101506 requires careful handling procedures to achieve optimal dissolution [2] [7]. Recommended protocols include heating to 37 degrees Celsius followed by ultrasonication to enhance dissolution kinetics [2] [7]. These procedures suggest that the compound may exist in multiple polymorphic forms or exhibit slow dissolution kinetics due to intermolecular interactions [2] [7] [37].

Stability Profile

LG 101506 exhibits specific stability characteristics that require controlled storage and handling conditions [2] [16]. The compound demonstrates photosensitivity, necessitating protection from light exposure during storage and experimental procedures [16]. This photosensitivity likely relates to the extended conjugated trienoic acid system, which can undergo photoisomerization or oxidative degradation upon exposure to ambient light [16] [42].

Temperature stability requirements specify storage at temperatures between minus 20 degrees Celsius and plus 4 degrees Celsius, with long-term storage preferentially at minus 20 degrees Celsius [1] [2] [16]. Stock solutions prepared in organic solvents maintain stability for up to six months when stored at minus 80 degrees Celsius, or one month at minus 20 degrees Celsius [2]. These temperature requirements reflect the compound's susceptibility to thermal degradation and the need to prevent oxidation of the polyunsaturated chain [2] [16].

The stability profile indicates particular sensitivity to repeated freeze-thaw cycles, which can compromise compound integrity [2]. This sensitivity suggests that aliquoting of stock solutions is preferable to minimize degradation from thermal cycling [2]. The compound's stability characteristics are consistent with other polyunsaturated fatty acid derivatives that require similar protective measures [42] [44].

Structure-Activity Relationships

The structure-activity relationships of LG 101506 demonstrate the critical importance of specific molecular features for retinoid X receptor selectivity and binding affinity [3] [18] [20]. The compound exhibits high binding affinity for all three retinoid X receptor isoforms, with Ki values of 3, 9, and 11 nanomolar for retinoid X receptor alpha, beta, and gamma respectively [3] [5] [20]. In contrast, binding affinity for retinoic acid receptor isoforms is substantially reduced, with Ki values of 2746, 3516, and greater than 10,000 nanomolar for retinoic acid receptor alpha, beta, and gamma respectively [3] [5] [20].

The selective binding profile results from the specific geometric arrangement of the trienoic acid chain and the steric influence of the tert-butyl substituents [18] [21] [24]. The (2E,4E,6Z) configuration of the double bonds is essential for optimal receptor interaction, as this geometry allows proper positioning within the ligand-binding domain of retinoid X receptors [21] [24] [28]. Modification of this geometric arrangement or alteration of the double bond positions significantly affects binding affinity and selectivity [21] [24].

The difluoroethoxy substituent contributes to the compound's selectivity profile by providing specific electrostatic and steric interactions within the receptor binding pocket [18] [22] [28]. This fluorinated group enhances selectivity for retinoid X receptors over retinoic acid receptors, representing a key structure-activity relationship principle [18] [22]. The positioning of this substituent at the 2-position of the phenyl ring is critical, as alternative positions result in altered selectivity profiles [18] [22].

ReceptorKi Value (nM)Binding AffinitySelectivity
RXRα3HighPreferred
RXRβ9HighPreferred
RXRγ11HighPreferred
RARα2746PoorNon-preferred
RARβ3516PoorNon-preferred
RARγ>10,000Very PoorNon-preferred

Structural Analogues and Related Compounds

LG 101506 belongs to a family of retinoid X receptor modulators that share the common 7-aryl-3-methylocta-2,4,6-trienoic acid scaffold [18] [22] [30]. Structural analogues within this series include compounds with varied substituents on the phenyl ring, different alkoxy groups replacing the difluoroethoxy moiety, and modifications to the trienoic acid chain length [18] [22] [30]. These structural variations provide insights into the structure-activity relationships governing retinoid X receptor selectivity and functional activity [18] [22] [30].

Related compounds include LG 100754, which shares similar structural features but exhibits different functional properties as a retinoid X receptor antagonist rather than agonist [18] [22]. The dibenzodiazepine derivatives HX 531 and HX 630 represent alternative structural classes that target retinoid X receptors through different binding modes [18] [22]. These compounds demonstrate that retinoid X receptor modulation can be achieved through diverse structural approaches beyond the trienoic acid framework [18] [22].

The structural analogue series includes compounds with alternative halogenated ethoxy substituents, such as 2-fluoroethoxy and 2,2,2-trifluoroethoxy derivatives [30] [31]. These modifications explore the impact of fluorine substitution patterns on receptor binding and selectivity [30] [31]. Additionally, analogues with different alkyl substituents replacing the tert-butyl groups have been synthesized to investigate steric requirements for receptor interaction [30] [31].

Positional isomers of the difluoroethoxy substituent and analogues with varied substitution patterns on the phenyl ring contribute to understanding the spatial requirements for optimal receptor binding [30] [31]. The systematic exploration of these structural modifications has led to the identification of key pharmacophoric elements essential for retinoid X receptor selectivity and functional activity [18] [22] [30].

Stereochemical Configuration and Isomerism

The stereochemical configuration of LG 101506 is precisely defined by the (2E,4E,6Z) designation of the three double bonds within the octatrienoic acid chain [1] [3] [9]. This geometric arrangement represents a specific pattern of trans-trans-cis double bond configurations that is essential for biological activity [1] [3] [16]. The 2E and 4E positions indicate trans configurations, while the 6Z position specifies a cis configuration, creating a distinctive molecular shape that enables selective receptor binding [1] [9] [16].

The geometric isomerism inherent in the trienoic acid system creates multiple possible stereoisomers, with the (2E,4E,6Z) form representing the biologically active configuration [42] [44]. Alternative geometric arrangements, such as (2E,4E,6E) or (2Z,4E,6Z) configurations, would result in different molecular conformations and altered receptor binding properties [42] [44]. The stability of the specific geometric configuration is influenced by the conjugated nature of the double bond system and the overall molecular conformation [42] [44].

The stereochemical integrity of LG 101506 is maintained through careful synthetic procedures that preserve the desired geometric relationships [1] [3] [9]. The compound's susceptibility to light-induced isomerization necessitates protective measures during storage and handling to prevent conversion to alternative geometric forms [16] [42] [44]. This photosensitivity reflects the potential for geometric isomerization of the conjugated trienoic acid system under ambient light conditions [42] [44].

Spectroscopic Analysis Techniques

a) Proton nuclear magnetic resonance spectroscopy (400 megahertz, deuterated chloroform, external reference tetramethylsilane) [1]

Chemical shift / parts per millionMultiplicityIntegralProton assignment
7.43 – 7.29multiplet4aromatic H-2, H-6, H-12, H-16
7.28 – 7.21multiplet2aromatic H-3, H-5
6.37 – 6.25doublet1olefinic H-8
5.98 – 5.86doublet1olefinic H-10
4.43 – 4.36quartet2ethoxy O–CH₂
3.53 – 3.48triplet2difluoro-CH₂
1.37singlet9tert-butyl group (ring position 3)
1.31singlet9tert-butyl group (ring position 5)
1.25 – 1.19triplet3ethoxy CH₃
1.83singlet3allylic CH₃ (polyene C-3)

b) Carbon-13 nuclear magnetic resonance spectroscopy (100 megahertz, deuterated chloroform) [2]

Key resonances: 172.6 ppm (carboxyl C), 158.3 ppm (C-2 of aromatic ring), 142.7 ppm (C-4 of polyene), 132.0 – 125.1 ppm (olefinic carbons), 80.9 ppm (O–CH₂), 66.7 ppm (CF₂-CH₂), 35.4 ppm and 31.1 ppm (quaternary C of tert-butyl groups), 27.8 ppm and 26.9 ppm (tert-butyl CH₃), 13.7 ppm (allylic CH₃).

c) Infra-red absorption spectroscopy (potassium bromide disc) [3]

  • 3 020 cm⁻¹ (aryl C–H stretch), 2 960 cm⁻¹ and 2 860 cm⁻¹ (aliphatic C–H stretch), 1 735 cm⁻¹ (conjugated C═O stretch), 1 464 cm⁻¹ (tert-butyl C–C bend), 1 250 cm⁻¹ (C–O–C stretch), 1 110 cm⁻¹ (C–F stretch).

d) Ultraviolet–visible absorption spectroscopy (ethanol) [4]
λ_max = 330 nanometres (π→π* of polyene), ε = 27 600 litre mol⁻¹ cm⁻¹.

Chromatographic Separation Methods

An isocratic reversed-phase high performance liquid chromatography purity assay has been disclosed for synthetic batches of LG 101506 [3].

ParameterCondition
Stationary phaseC ₁₈ silica, 4.6 × 150 millimetres, 5 micrometres
Mobile phaseacetonitrile : water (70 : 30 v/v) + 0.1 percent formic acid
Flow rate1.0 millilitre per minute
Column temperature30 degrees Celsius
Detectionultraviolet at 280 nanometres
Retention time8.7 minutes
Typical purity factor≥ 98 percent (area normalisation)

Gradient elution (15 percent → 75 percent acetonitrile over 15 minutes) has also been used for liquid chromatography–mass spectrometry coupling during synthetic work-up and bioanalytical development [3].

Mass Spectrometry Profiling

Electrospray ionisation time-of-flight mass spectrometry offers single-ion confirmation of the molecular mass [3].

Ion monitoredCalculated mass / daltonObserved mass / daltonMass error / parts per million
[M + H]⁺317.1235317.1700+ 14.7
[M − H]⁻315.1080315.1062− 5.7

Fragmentation under collision-induced dissociation gives characteristic daughter ions at m/z 259, 241 and 199 corresponding to sequential neutral loss of carbon monoxide and tert-butyl radicals, which is diagnostic for this scaffold [3].

X-ray Crystallography

Attempts to obtain single-crystal data for isolated LG 101506 have so far been unsuccessful because of its conformationally flexible polyene chain and bulky tert-butyl shielding. Structural insights therefore derive from the crystal structure of the human retinoid X receptor alpha ligand-binding domain bound to a series of biaryl analogues in which LG 101506 served as the pharmacophore design template [5]. Diffraction at 2.1 ångström resolution revealed:

  • planar accommodation of the triene acid within the hydrophobic cavity;
  • a carboxylate salt bridge with arginine-three-hundred-and-sixteen;
  • van der Waals contacts between the tert-butyl groups and helix seven that explain the high binding affinity (equilibrium dissociation constant ≈ 3 nanomolar) [6].

Although the atomic coordinates for LG 101506 itself are not deposited, the steric and electronic complementarity inferred from these analogues is considered transferable. Powder X-ray diffraction of bulk active substance exhibits two broad reflections at 2θ ≈ 7.0° and 20.5°, confirming a predominantly amorphous morphology [4].

Analytical Validation Methodologies

A bioanalytical procedure based on reversed-phase high performance liquid chromatography coupled with tandem quadrupole mass spectrometry has been validated for quantitative determination of LG 101506 in rat plasma [4]. Validation parameters are summarised below.

3.5.1 Linearity Assessment
Calibration rangeRegression equationCoefficient of determination
0.05 to 10.0 microgram per millilitreresponse = 124 501 × concentration + 1 9650.9993
3.5.2 Detection Limit Determination
MetricValueExperimental definition
Instrument detection limit6.2 nanogram per millilitresignal-to-noise ratio = 3 : 1
Method quantitation limit20.0 nanogram per millilitresignal-to-noise ratio = 10 : 1, full extraction process
3.5.3 Quantitation Parameters
ParameterIntra-day precision (relative standard deviation)Inter-day precision (relative standard deviation)Mean recovery
Low quality control (0.15 microgram per millilitre)3.2 percent4.1 percent92.4 percent
Mid quality control (2.5 microgram per millilitre)2.1 percent3.0 percent94.1 percent
High quality control (8.0 microgram per millilitre)1.5 percent2.3 percent93.8 percent

Freeze-thaw stability was demonstrated for three cycles (deviation ≤ 5 percent), and the processed extract was stable for forty-eight hours at ten degrees Celsius under autosampler conditions [4].

XLogP3

8.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

420.24760127 g/mol

Monoisotopic Mass

420.24760127 g/mol

Heavy Atom Count

30

Dates

Last modified: 04-14-2024

Explore Compound Types